REACTION_CXSMILES
|
[Li+].C[CH:3]([N-:5]C(C)C)C.[CH2:9]1[C:13]2([CH2:18][CH2:17][C:16](=[O:19])[CH2:15][CH2:14]2)[CH2:12][CH2:11][CH2:10]1.S(C#N)(C1C=CC(C)=CC=1)(=O)=O>C1COCC1>[O:19]=[C:16]1[CH2:17][CH2:18][C:13]2([CH2:9][CH2:10][CH2:11][CH2:12]2)[CH2:14][CH:15]1[C:3]#[N:5] |f:0.1|
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Name
|
|
Quantity
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1.83 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1CCCC12CCC(CC2)=O
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)C#N
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at −78° C. for 20 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then taken up in a syringe
|
Type
|
STIRRING
|
Details
|
to stir at −78° C. for 45 mins
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
then quenched with 0.5M NaOH
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 1N aqueous HCl, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by MPLC on silica gel (
|
Type
|
WASH
|
Details
|
a gradient elution of 0-50% EtOAc/hexanes)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |